molecular formula C19H17N3O B2940436 N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide CAS No. 2210138-67-1

N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide

Cat. No. B2940436
CAS RN: 2210138-67-1
M. Wt: 303.365
InChI Key: GIJHUWKJCJWZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyprodinil is a member of the class of aminopyrimidine that is N-phenylpyrimidin-2-amine carrying additional cyclopropyl and methyl substituents at positions 4 and 6 respectively . It is a broad-spectrum fungicide used to control a range of pathogens .


Synthesis Analysis

While specific synthesis methods for “N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide” are not available, Burkholderia sp. MAK1 cells have been reported to transform N-alkylpyridine derivatives into dihydroxy products .


Molecular Structure Analysis

The molecular formula of Cyprodinil is C14H15N3 . The InChI and Canonical SMILES representations are also available .


Chemical Reactions Analysis

Burkholderia sp. MAK1 cells have shown the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

Cyprodinil has a low solubility, is unlikely to leach to groundwater, and is volatile . It is moderately persistent in soils but may be persistent in water systems depending on local conditions .

Scientific Research Applications

Antitumor Activity

Naphthyridine derivatives, closely related to N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide, have been investigated for their potential as antitumor agents. The structure-activity relationship studies revealed that specific substitutions at N-1 and C-7 positions of the naphthyridine structure significantly enhance antitumor activity. Particularly, the 2-thiazolyl group at N-1 and aminopyrrolidine derivatives at C-7 were found to be highly effective against various murine and human tumor cell lines (Tomita et al., 2002).

Osteoporosis Treatment

Compounds with structures similar to N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise for the treatment of osteoporosis. Their excellent in vitro profiles and effective in vivo models of bone turnover highlight their potential for clinical development in osteoporosis therapy (Coleman et al., 2004).

Antibacterial Agents

Naphthyridine derivatives, similar to N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide, have demonstrated significant antibacterial activities. Specific substitutions on the naphthyridine structure significantly influence their in vitro and in vivo antibacterial effectiveness, suggesting their potential as therapeutic agents (Bouzard et al., 1992).

Alzheimer's Disease Research

Naphthyl-related compounds have been utilized in positron emission tomography (PET) imaging for identifying neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This highlights the potential role of naphthyridine derivatives in diagnostic imaging and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

DNA Targeting and Anticancer Agents

1,8-Naphthalimide derivatives, related to the chemical structure of N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide, have been developed as DNA targeting agents, exhibiting anticancer properties and potential for cellular imaging. Their rich photophysical properties enable their use in monitoring binding to biomolecules and cellular uptake, offering valuable insights for cancer research (Banerjee et al., 2013).

Future Directions

As for future directions, continuous research is needed to explore the potential uses and impacts of such compounds. It’s important to note that while Cyprodinil has been approved for use in several countries , regulations and guidelines should always be followed to ensure safe and effective use.

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(17-7-3-5-13-4-1-2-6-16(13)17)20-11-15-10-18(14-8-9-14)22-12-21-15/h1-7,10,12,14H,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJHUWKJCJWZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.